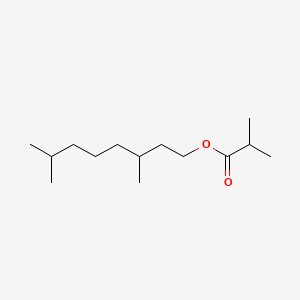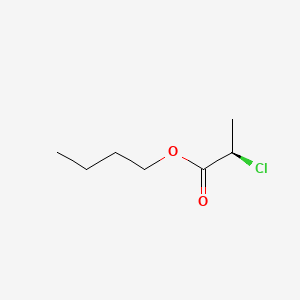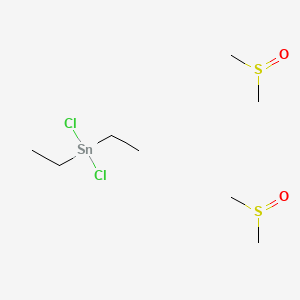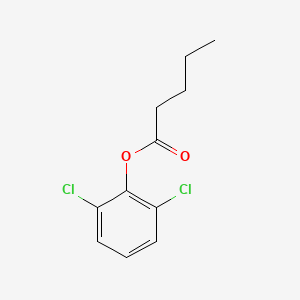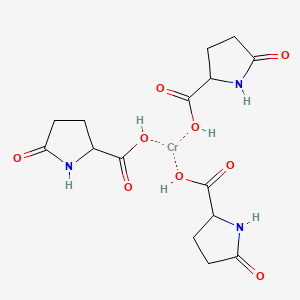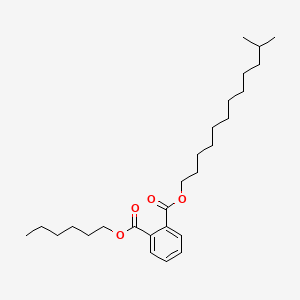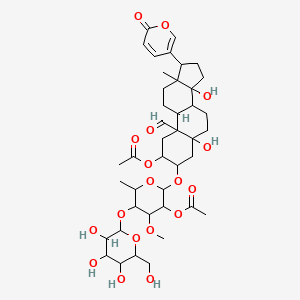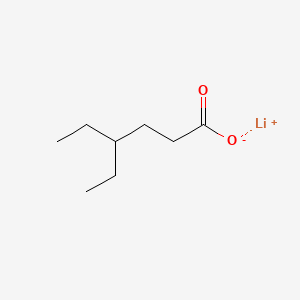
Lithium 4-ethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 4-ethylhexanoate: is an organolithium compound with the chemical formula C8H15LiO2. It is a lithium salt of 4-ethylhexanoic acid and is commonly used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium 4-ethylhexanoate can be synthesized through the reaction of 4-ethylhexanoic acid with lithium hydroxide or lithium carbonate. The reaction typically involves dissolving 4-ethylhexanoic acid in an appropriate solvent, such as ethanol or water, and then adding lithium hydroxide or lithium carbonate. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound and water or carbon dioxide as by-products.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the careful control of reaction conditions, such as temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product. The resulting this compound is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium 4-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: It can be reduced to form this compound hydride.
Substitution: It can participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as sodium chloride or potassium bromide can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: Various lithium salts depending on the substituting cation.
Wissenschaftliche Forschungsanwendungen
Lithium 4-ethylhexanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of lithium’s effects on biological systems, particularly in the context of mood stabilization and neurological research.
Medicine: It is investigated for its potential therapeutic effects in the treatment of bipolar disorder and other psychiatric conditions.
Industry: It is used in the production of specialty chemicals, lubricants, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of lithium 4-ethylhexanoate involves its interaction with various molecular targets and pathways. In biological systems, lithium ions can modulate the activity of enzymes such as glycogen synthase kinase-3 and inositol monophosphatase. These interactions can influence neurotransmitter signaling and neuronal function, contributing to its mood-stabilizing effects. In industrial applications, this compound acts as a catalyst or additive, enhancing the efficiency and selectivity of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Lithium acetate: Another lithium salt used in similar applications but with different chemical properties.
Lithium carbonate: Commonly used in the treatment of bipolar disorder and as a precursor in the synthesis of other lithium compounds.
Lithium chloride: Used in various industrial processes and as a reagent in organic synthesis.
Uniqueness: Lithium 4-ethylhexanoate is unique due to its specific chemical structure, which imparts distinct solubility, reactivity, and stability properties. Its long alkyl chain makes it more hydrophobic compared to other lithium salts, influencing its behavior in both biological and industrial contexts.
Eigenschaften
CAS-Nummer |
94313-54-9 |
|---|---|
Molekularformel |
C8H15LiO2 |
Molekulargewicht |
150.2 g/mol |
IUPAC-Name |
lithium;4-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.Li/c1-3-7(4-2)5-6-8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
XMSZNLYHBMXYJW-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CCC(CC)CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



